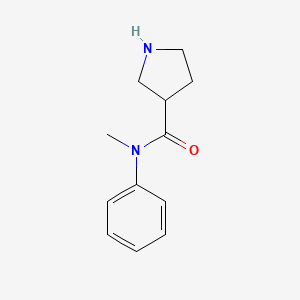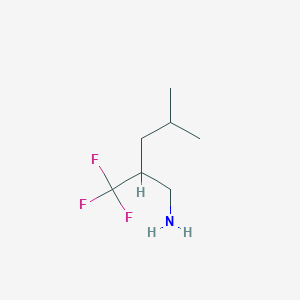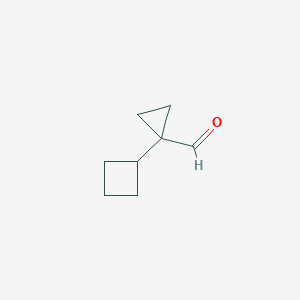
1-Cyclobutylcyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclobutyl group attached to a cyclopropane ring, which is further bonded to an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutylcyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes or cycloalkenes. One common method is the Simmons-Smith reaction, which uses a carbenoid formed by the reaction of diiodomethane (CH2I2) with zinc-copper couple (Zn-Cu) to cyclopropanate alkenes . The cyclobutyl group can be introduced through various alkylation reactions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclobutylcyclopropane-1-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Acidic or basic conditions, often using catalysts or specific reagents to facilitate the ring-opening.
Major Products:
Oxidation: 1-Cyclobutylcyclopropane-1-carboxylic acid.
Reduction: 1-Cyclobutylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Could be explored for its pharmacological properties, particularly in the development of new drugs.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclobutylcyclopropane-1-carbaldehyde in biological systems is not well-documented. as an aldehyde, it can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Cyclopropane-1-carbaldehyde: Lacks the cyclobutyl group, making it less sterically hindered.
Cyclobutylmethanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity.
Cyclopropylcarboxaldehyde: Similar structure but without the cyclobutyl group.
Uniqueness: 1-Cyclobutylcyclopropane-1-carbaldehyde is unique due to the presence of both a cyclobutyl group and a cyclopropane ring, which introduces significant ring strain and steric hindrance
Propriétés
Formule moléculaire |
C8H12O |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1-cyclobutylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c9-6-8(4-5-8)7-2-1-3-7/h6-7H,1-5H2 |
Clé InChI |
FGLVOVYAMBERBK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Phenyl-6-azaspiro[3.4]octane](/img/structure/B13236544.png)
![[1-(3-Methoxypropyl)cyclopentyl]methanol](/img/structure/B13236550.png)
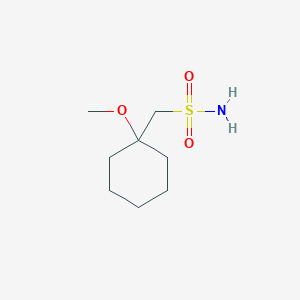
![Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate](/img/structure/B13236579.png)
![8-[(Azetidin-3-yl)methoxy]quinoline](/img/structure/B13236594.png)

![2-[(4-Chlorophenyl)amino]acetonitrile hydrochloride](/img/structure/B13236598.png)

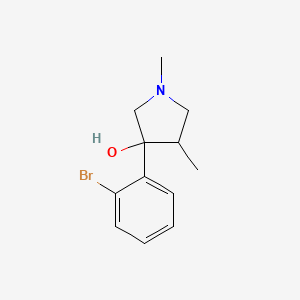
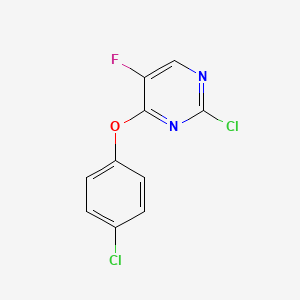
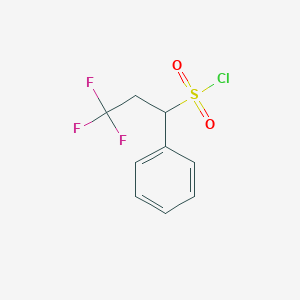
![N-[1-(2-Methylphenyl)ethyl]cyclopropanamine](/img/structure/B13236633.png)
